molecular formula C17H21N7 B1455035 N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine CAS No. 1352193-42-0

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine

Cat. No. B1455035
M. Wt: 323.4 g/mol
InChI Key: VMHSLUNMBSVUFN-UHFFFAOYSA-N
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Description

“N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine” is a chemical compound . It is offered by Benchchem for CAS No. 1352193-42-0.

Scientific Research Applications

1. CDK2 Inhibitors for Cancer Treatment

  • Summary of Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Methods of Application: The compounds were synthesized and their growth inhibitory effects were tested on three cell lines .
  • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

2. TRK Inhibitors for Cancer Treatment

  • Summary of Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer. Pyrazolo [3,4- b ]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
  • Methods of Application: The compounds were synthesized and their inhibitory effects were tested on the Km-12 cell line .
  • Results: Compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .

3. Pyrazolo-pyrimidine-urea Derivatives

  • Summary of Application: Pyrazolo-pyrimidine-urea derivatives have been synthesized and studied for their potential medicinal properties .
  • Methods of Application: The compounds were synthesized and their properties were studied .
  • Results: The results of these studies are not specified in the source .

4. Functional Pyrazolo[1,5-a]pyrimidines

  • Summary of Application: Functional pyrazolo[1,5-a]pyrimidines have been synthesized and studied for their potential applications in organic chemistry .
  • Methods of Application: The compounds were synthesized and their properties were studied .
  • Results: The results of these studies are not specified in the source .

5. Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors

  • Summary of Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer. Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
  • Methods of Application: The compounds were synthesized and their inhibitory effects were tested on the Km-12 cell line .
  • Results: Among them, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

6. Synthesis of Pyrazolo-pyrimidine-urea Derivatives

  • Summary of Application: Pyrazolo-pyrimidine-urea derivatives have been synthesized .
  • Methods of Application: The compounds were synthesized .
  • Results: The results of these studies are not specified in the source .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results seen with similar compounds .

properties

IUPAC Name

5-N-(1-cycloheptylpyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c18-15-8-7-13(11-19-15)22-17-20-9-12-10-21-24(16(12)23-17)14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H2,18,19)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHSLUNMBSVUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C3=NC(=NC=C3C=N2)NC4=CN=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743357
Record name N~5~-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine

CAS RN

1352193-42-0
Record name N~5~-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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